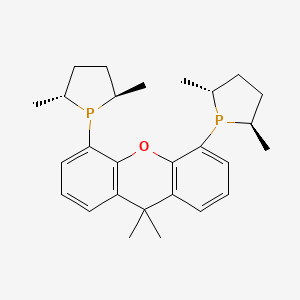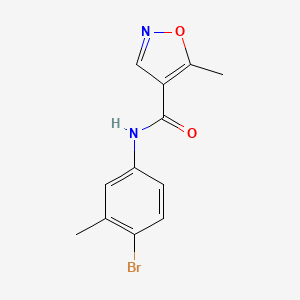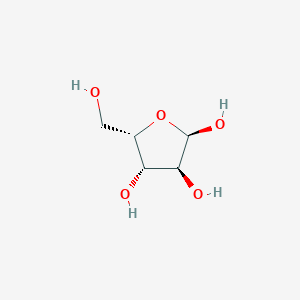
alpha-L-Xylofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-Xylofuranose: is a type of sugar molecule known as a furanose, which is a five-membered ring structure. It is an isomer of xylose, specifically the L-xylose form, and has an alpha configuration at the anomeric center. This compound is a plant metabolite and plays a role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Alpha-L-Xylofuranose can be synthesized from L-xylose through a series of chemical reactions. The process typically involves the protection of hydroxyl groups, selective oxidation, and reduction steps to achieve the desired configuration. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry .
Industrial Production Methods: : Industrial production of this compound is less common compared to other sugars. it can be produced through biotechnological methods involving the fermentation of plant biomass. Enzymatic processes using xylose isomerase can also be employed to convert xylose into this compound .
Analyse Des Réactions Chimiques
Types of Reactions: : Alpha-L-Xylofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield xylaric acid, while reduction can produce xylitol .
Applications De Recherche Scientifique
Alpha-L-Xylofuranose has several applications in scientific research:
Chemistry: : In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology: : In biological research, this compound is studied for its role in plant metabolism and its interactions with other biomolecules. It is also used in the study of carbohydrate metabolism and enzyme activity .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for synthesizing bioactive compounds .
Industry: : In the industrial sector, this compound is used in the production of biofuels and biodegradable materials. Its ability to undergo various chemical modifications makes it a versatile compound for industrial applications .
Mécanisme D'action
The mechanism of action of alpha-L-xylofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as xylose isomerase and xylose reductase. These enzymes catalyze the conversion of this compound into other metabolites, which then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to alpha-L-xylofuranose include alpha-D-xylofuranose, beta-L-xylofuranose, and beta-D-xylofuranose. These compounds share the same basic structure but differ in their stereochemistry at the anomeric center .
Uniqueness: : this compound is unique due to its specific alpha configuration and L-xylose origin. This configuration affects its reactivity and interactions with enzymes, making it distinct from its isomers. Its unique properties make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
41546-30-9 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m0/s1 |
Clé InChI |
HMFHBZSHGGEWLO-SKNVOMKLSA-N |
SMILES isomérique |
C([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


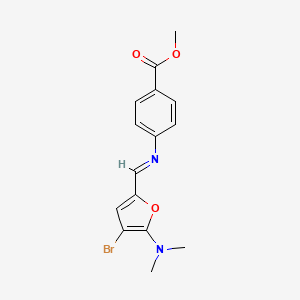

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
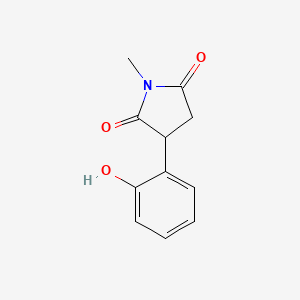

![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
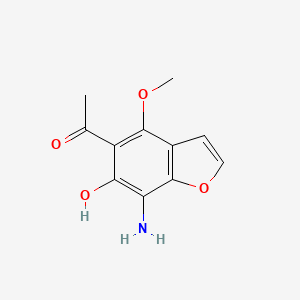
![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)

